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molecular formula C5H10N2O4 B8480936 methyl N'-dimethoxymethylenehydrazinecarboxylate

methyl N'-dimethoxymethylenehydrazinecarboxylate

Cat. No. B8480936
M. Wt: 162.14 g/mol
InChI Key: KEEXJSLCMDPFQZ-UHFFFAOYSA-N
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Patent
US06248900B1

Procedure details

8.11 g (0.05 mol) of methyl N′-dimethoxymethylenehydrazinecarboxylate were dissolved in 25.4 g of methanol and admixed with 3.26 g (0.105 mol) of methylamine, dissolved in methanol, and the mixture was heated in an autoclave at 70° C. for 14 hours. The reaction mixture was concentrated under reduced pressure and taken up in water (10 ml). The mixture was acidified by addition of conc. HCl. The crystals which precipitated at 4° C. were filtered off and dried. This gave 1.89 g (29.3%) of 5-methoxy-4-methyl-2,4-dihydro-1,2,4-triazol-3-one in the form of a colourless solid. Melting point 146-148° C.
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](OC)=[N:4][NH:5][C:6]([O:8]C)=O.[CH3:12][NH2:13]>CO>[CH3:1][O:2][C:3]1[N:13]([CH3:12])[C:6](=[O:8])[NH:5][N:4]=1

Inputs

Step One
Name
Quantity
8.11 g
Type
reactant
Smiles
COC(=NNC(=O)OC)OC
Name
Quantity
25.4 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was acidified by addition of conc. HCl
CUSTOM
Type
CUSTOM
Details
The crystals which precipitated at 4° C.
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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